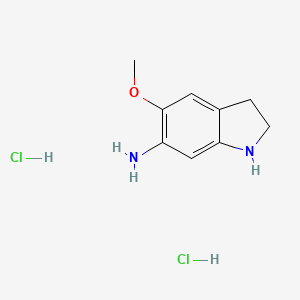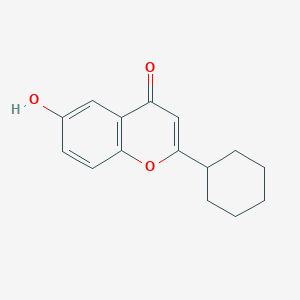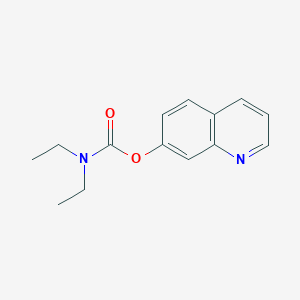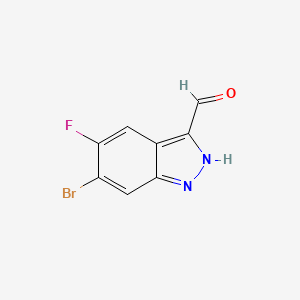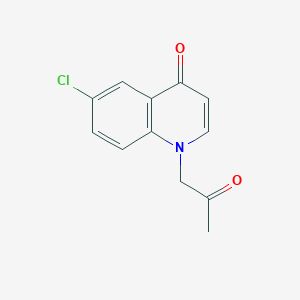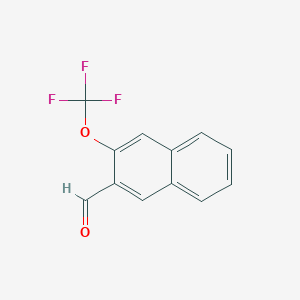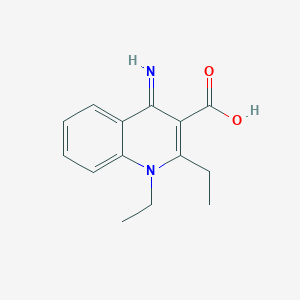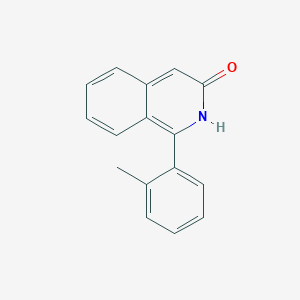
1-(o-Tolyl)isoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Tolyl)isoquinolin-3(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound features an isoquinoline core with a tolyl group (a methyl-substituted phenyl group) attached to it
Preparation Methods
The synthesis of 1-(o-Tolyl)isoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of o-tolyl-substituted benzylamines with suitable reagents under specific conditions. For example, the reaction of o-tolylbenzylamine with phosgene or triphosgene in the presence of a base can yield the desired isoquinolinone. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the tolyl group onto the isoquinoline core.
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often require careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
1-(o-Tolyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline core or the tolyl group are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(o-Tolyl)isoquinolin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the materials science industry, the compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(o-Tolyl)isoquinolin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
1-(o-Tolyl)isoquinolin-3(2H)-one can be compared with other similar compounds, such as:
Isoquinoline: The parent compound of the isoquinoline family, lacking the tolyl group. Isoquinoline itself has various applications in organic synthesis and medicinal chemistry.
Quinoline: A structurally related compound with a nitrogen atom in a different position. Quinoline and its derivatives are known for their antimalarial and antimicrobial properties.
1-Phenylisoquinolin-3(2H)-one: A similar compound with a phenyl group instead of a tolyl group. This compound may exhibit different chemical and biological properties due to the absence of the methyl group.
Properties
CAS No. |
89721-01-7 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18) |
InChI Key |
QURMHGGHPWGIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=CC=CC3=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




